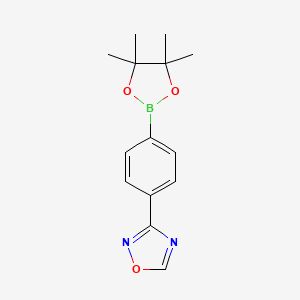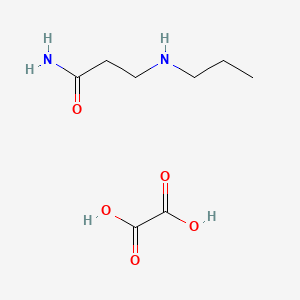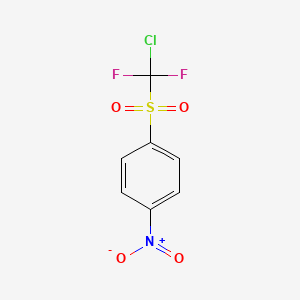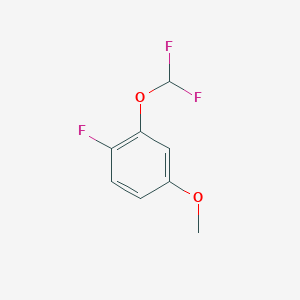
4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol is a synthetic organic compound with a molecular formula of C13H18O. It is an aromatic heterocyclic compound, with the pyrrole ring being the key structural feature. The compound has been studied for its potential applications in the fields of science, medicine and technology.
Scientific Research Applications
4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol has been studied for its potential applications in the fields of science, medicine and technology. In particular, the compound has been investigated for its potential use as a pharmaceutical, as a photochemical, as a catalyst, and for its ability to act as a ligand. The compound has been studied for its ability to bind to metal ions, as well as its ability to act as a Lewis acid.
Mechanism of Action
The mechanism of action of 4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol is not yet fully understood. However, it is thought that the compound is capable of binding to metal ions, as well as acting as a Lewis acid. It is also believed that the compound is able to form complexes with other molecules, which could lead to its use as a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is believed that the compound may have potential applications in the fields of medicine and technology due to its ability to bind to metal ions and act as a Lewis acid. Additionally, the compound has been studied for its potential use as a pharmaceutical and photochemical.
Advantages and Limitations for Lab Experiments
The advantages of 4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol for laboratory experiments include its low cost and easy synthesis. Additionally, the compound is relatively stable and has a high solubility in most organic solvents. However, the compound is not as stable in aqueous solutions, and it is not as soluble in water as it is in organic solvents.
Future Directions
For 4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol research include further studies of its potential applications in the fields of science, medicine and technology. Additionally, further research could be conducted on the compound’s mechanism of action and its biochemical and physiological effects. Further studies on the compound’s solubility in aqueous solutions and its stability in various environments could also be conducted. Finally, further research could be conducted on the compound’s potential use as a pharmaceutical and photochemical.
Synthesis Methods
4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol can be synthesized by the reaction of 5-benzyl-1H-pyrrole with 2-butanone in the presence of a catalytic amount of sulfuric acid. The reaction is carried out in a solvent such as dichloromethane or dichloroethane at a temperature of 0-10 °C. The reaction yields the desired product in good yields.
properties
IUPAC Name |
4-(5-benzyl-1H-pyrrol-2-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-12(17)7-8-14-9-10-15(16-14)11-13-5-3-2-4-6-13/h2-6,9-10,12,16-17H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPUOAGPGMNSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)





